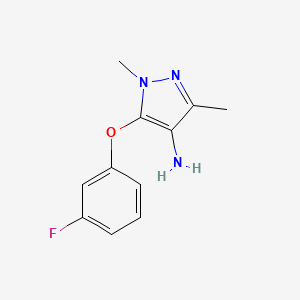
5-(3-fluorophenoxy)-1,3-dimethyl-1H-pyrazol-4-amine
説明
5-(3-fluorophenoxy)-1,3-dimethyl-1H-pyrazol-4-amine, also known as 5-FDP, is an organic compound that is part of the pyrazolamine class of compounds. It is an important organic compound used in many scientific research applications due to its ability to act as a building block for other compounds. 5-FDP has a wide range of uses in both biochemical and physiological studies, and is especially useful in laboratory experiments due to its ability to act as a precursor to other compounds.
科学的研究の応用
Chemical Synthesis and Structural Analysis
- Synthesis and Spectroscopic Analysis : Research on related pyrazole derivatives has involved their synthesis and characterization, including spectroscopic and crystallographic investigations. Such studies typically focus on understanding the chemical structure, bonding, and potential reactivity of these compounds (Hayvalı et al., 2010).
Potential Applications in Material Science
- Modification of Polymers : Certain pyrazole derivatives have been explored for modifying polymers to enhance their properties, such as increasing thermal stability or introducing specific functional groups that could confer new capabilities, such as antimicrobial activity (Aly & El-Mohdy, 2015).
Biological Activity and Medical Applications
- Antimicrobial and Anticancer Potential : Some studies have synthesized novel Schiff bases from pyrazole derivatives and evaluated their antimicrobial activity. This suggests a potential for compounds like 5-(3-fluorophenoxy)-1,3-dimethyl-1H-pyrazol-4-amine to be explored in the development of new antimicrobial agents. Additionally, the anticancer activity of similar compounds has been assessed, indicating the relevance of such chemical structures in medical research (Puthran et al., 2019).
Molecular Modifications for Enhanced Properties
- Synthetic Modifications : Research into the reactions of pyrazole and its analogs with various reagents has led to the creation of a wide range of derivatives with potentially altered physical, chemical, or biological properties. These modifications can tailor compounds for specific applications, such as in drug development or as components in material science (Shablykin et al., 2008).
作用機序
Target of Action
Similar compounds have been known to target androgen receptors . These receptors play a crucial role in the regulation of physiological processes such as muscle growth and maintenance.
Mode of Action
It can be inferred from related compounds that it may act as an agonist of its target receptor . This means it binds to the receptor and activates it, leading to a series of downstream effects.
Biochemical Pathways
Based on the potential target of action, it can be inferred that it may affect pathways related to muscle growth and maintenance .
Pharmacokinetics
Similar compounds have been shown to have a high bioavailability and are metabolized by enzymes such as cyp3a4, ugt1a1, and ugt2b7 . The compound is excreted primarily through feces and urine .
Result of Action
Based on the potential target of action, it can be inferred that it may lead to an increase in muscle mass and strength .
生化学分析
Biochemical Properties
5-(3-fluorophenoxy)-1,3-dimethyl-1H-pyrazol-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways and cellular processes. Additionally, this compound can bind to specific receptors on the cell surface, modulating their activity and influencing downstream signaling cascades .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cells, it has been observed to induce apoptosis, a programmed cell death process, by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins . This compound also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and survival . Furthermore, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function . For example, it has been shown to inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation . This inhibition can disrupt signaling pathways and cellular processes, leading to various biological effects. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound can undergo degradation, leading to changes in its stability and potency . In in vitro studies, it has been observed that the effects of this compound on cellular function can vary depending on the duration of exposure . Long-term exposure to this compound can result in sustained inhibition of specific signaling pathways and alterations in cellular metabolism . In in vivo studies, the temporal effects of this compound on cellular function have also been observed, with prolonged exposure leading to cumulative effects on tissue function and overall organism health .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where a certain dosage is required to achieve a significant biological effect . These dosage-dependent effects highlight the importance of optimizing the dosage of this compound for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes in the liver, leading to the formation of metabolites that can be excreted from the body . The primary metabolic pathways include oxidation, reduction, and conjugation reactions . These metabolic processes can affect the bioavailability and efficacy of this compound, as well as its potential for drug-drug interactions . Additionally, the compound can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can accumulate in specific compartments or organelles, influencing its localization and activity . The distribution of this compound within tissues can also affect its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it can localize to the nucleus, where it can interact with transcription factors and modulate gene expression . Alternatively, it can accumulate in the cytoplasm or other organelles, influencing various cellular processes . The subcellular localization of this compound can determine its specific biological effects and potential therapeutic applications.
特性
IUPAC Name |
5-(3-fluorophenoxy)-1,3-dimethylpyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O/c1-7-10(13)11(15(2)14-7)16-9-5-3-4-8(12)6-9/h3-6H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHDELKKHIZWHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1N)OC2=CC(=CC=C2)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



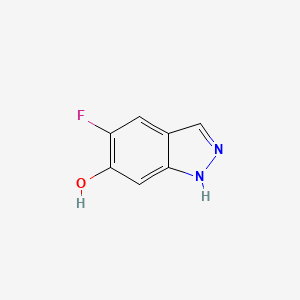
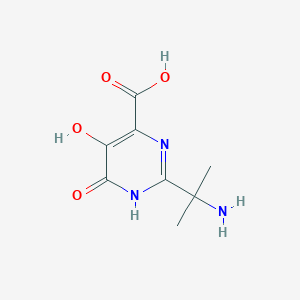
![1-{5,7-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B1461188.png)
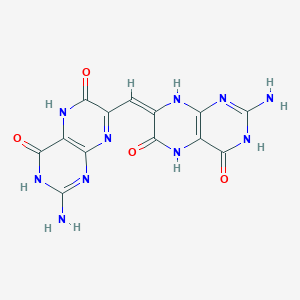
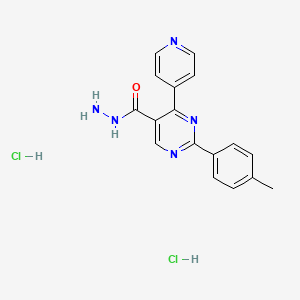

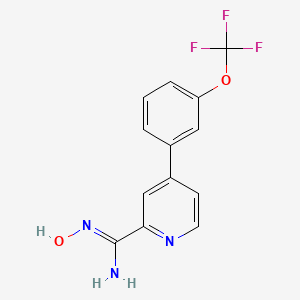

![4H-Pyrrolo[2,3-d]pyrimidin-4-one, 7-(2-deoxy-|A-D-erythro-pentofuranosyl)-1,7-dihydro-](/img/structure/B1461198.png)
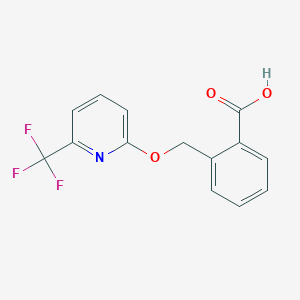
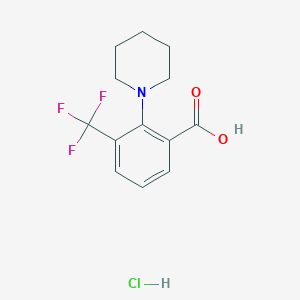
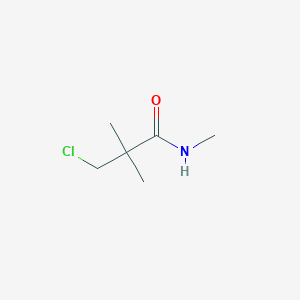
![{1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B1461207.png)
![6-[Bis(prop-2-en-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B1461208.png)